molecular formula C12H14BCl3O2 B1435774 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane CAS No. 1165935-95-4

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane

Cat. No.: B1435774
CAS No.: 1165935-95-4
M. Wt: 307.4 g/mol
InChI Key: WDZTUCRLWSSSRZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of a trichlorophenyl derivative with a boronic acid or boronate ester under controlled conditions. The reaction may require a catalyst, such as a palladium complex, and is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions may target the trichlorophenyl group, potentially reducing the chlorine atoms to hydrogen.

    Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles that can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Substituted phenyl derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is used in cross-coupling reactions to form complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

Industry

In industry, this compound may be used in the production of polymers and advanced materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boron-carbon bond. This bond formation is facilitated by the boron’s empty p-orbital, which can accept electron pairs from nucleophiles or participate in coordination with transition metals in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    2,4,6-Trichlorophenylboronic Acid: Another trichlorophenyl derivative with similar reactivity.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A non-chlorinated analogue with similar structural features.

Uniqueness

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the dioxaborolane ring and the trichlorophenyl group, which confer distinct reactivity and stability properties. This makes it particularly useful in specific synthetic applications where these features are advantageous.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZTUCRLWSSSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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